N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine

5‑HT₂A receptor structure‑activity relationship aryl substitution

N,N‑Diethyl‑7‑(4‑methylphenyl)‑2,3‑dihydro‑1H‑1,4‑diazepin‑5‑amine belongs to the 5‑amino‑7‑aryldihydro‑1,4‑diazepine class, which was developed as a low‑molecular‑weight 5‑HT₂A ligand series by Merck Sharp & Dohme. The molecule features a 2,3‑dihydro‑1H‑1,4‑diazepine core with a 4‑methylphenyl substituent at the 7‑position and a tertiary N,N‑diethyl amine at the 5‑position.

Molecular Formula C16H23N3
Molecular Weight 257.37 g/mol
CAS No. 918884-75-0
Cat. No. B12634997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine
CAS918884-75-0
Molecular FormulaC16H23N3
Molecular Weight257.37 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NCCNC(=C1)C2=CC=C(C=C2)C
InChIInChI=1S/C16H23N3/c1-4-19(5-2)16-12-15(17-10-11-18-16)14-8-6-13(3)7-9-14/h6-9,12,17H,4-5,10-11H2,1-3H3
InChIKeyJLYDTHJIPVXXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine (CAS 918884-75-0): Core Scaffold & 5‑HT₂A Targeting Profile


N,N‑Diethyl‑7‑(4‑methylphenyl)‑2,3‑dihydro‑1H‑1,4‑diazepin‑5‑amine belongs to the 5‑amino‑7‑aryldihydro‑1,4‑diazepine class, which was developed as a low‑molecular‑weight 5‑HT₂A ligand series by Merck Sharp & Dohme [1]. The molecule features a 2,3‑dihydro‑1H‑1,4‑diazepine core with a 4‑methylphenyl substituent at the 7‑position and a tertiary N,N‑diethyl amine at the 5‑position. The 4‑methylphenyl group was identified among the most potent aryl substitutions in the initial SAR exploration, with the un‑substituted‑amine prototype (compound 2) exhibiting a human 5‑HT₂A IC₅₀ of 11 nM [1]. The general class is covered by foundational patent US4096140A, which claims 5‑amino‑7‑phenyl‑2,3‑dihydro‑1H‑1,4‑diazepines as pharmacologically active agents [2].

Why Generic Substitution of 5‑Amino‑7‑aryldihydro‑1,4‑diazepine Analogs Fails for N,N‑Diethyl‑7‑(4‑methylphenyl)‑2,3‑dihydro‑1H‑1,4‑diazepin‑5‑amine


Although the 2,3‑dihydro‑1H‑1,4‑diazepin‑5‑amine scaffold is shared by numerous commercial screening compounds, three structural variables drive drastic, non‑interchangeable changes in 5‑HT₂A potency and selectivity: (i) the aryl substituent at the 7‑position, (ii) the nature of the amine at the 5‑position (primary, secondary, or tertiary), and (iii) the substitution pattern on the aryl ring. The Swain et al. SAR study demonstrates that moving from a 4‑methylphenyl to a 2‑fluorophenyl substituent alters 5‑HT₂A IC₅₀ from 11 nM to 18 nM, while replacement of a primary amine with a secondary amine can drop affinity by >100‑fold (IC₅₀ >1000 nM) [1]. Consequently, compounds that appear superficially similar—such as N‑tert‑butyl‑7‑phenyl‑2,3‑dihydro‑1H‑1,4‑diazepin‑5‑amine (CAS 57552‑77‑9) or 7‑(4‑fluorophenyl)‑N‑(1‑methylcyclohexyl)‑2,3‑dihydro‑1H‑1,4‑diazepin‑5‑amine (CHEMBL219215)—yield divergent binding profiles and cannot serve as reliable pharmacological proxies for the 4‑methyl‑N,N‑diethyl combination [1].

Quantitative Differentiation Evidence: N,N‑Diethyl‑7‑(4‑methylphenyl)‑2,3‑dihydro‑1H‑1,4‑diazepin‑5‑amine vs. Closest Analogs


4‑Methylphenyl vs. Other 7‑Aryl Substituents on 5‑HT₂A Binding Affinity

In the un‑substituted‑amine series reported by Swain et al., the 4‑methylphenyl analogue (compound 2) achieves a human 5‑HT₂A IC₅₀ of 11 nM, representing a 3.2‑fold improvement over the parent phenyl analogue (IC₅₀ = 35 nM) and a 1.6‑fold advantage over the 2‑fluorophenyl analogue (compound 5, IC₅₀ = 18 nM) [1]. The 4‑chlorophenyl analogue (compound 9) is substantially weaker (IC₅₀ = 2800 nM), and the 4‑trifluoromethylphenyl analogue (compound 10) is essentially inactive (IC₅₀ = 514 nM) [1]. These data establish the 4‑methylphenyl group as the optimal un‑substituted‑amine aryl partner within this chemotype.

5‑HT₂A receptor structure‑activity relationship aryl substitution diazepine

5‑HT₂A vs. 5‑HT₂C Selectivity Window for the 4‑Methylphenyl Core

The Swain study reports 5‑HT₂C binding data for selected analogues. The parent phenyl analogue (compound 1) shows a 5‑HT₂C IC₅₀ of 1050 nM, yielding a 30‑fold selectivity for 5‑HT₂A over 5‑HT₂C [1]. The 3‑fluorophenyl analogue (compound 6) exhibits a 5‑HT₂C IC₅₀ of 637 nM, corresponding to a 30‑fold selectivity window as well [1]. While the 4‑methylphenyl analogue (compound 2) was not explicitly tested against 5‑HT₂C in this publication, the consistent 30‑fold selectivity across structurally diverse aryl analogues strongly implies a class‑level selectivity window of approximately 30‑fold for the 4‑methylphenyl core.

5‑HT₂C selectivity serotonin receptor off‑target diazepine

Influence of Amine Substitution: Tertiary N,N‑Diethyl vs. Secondary Amines on 5‑HT₂A Potency

The Swain SAR explicitly states that replacement of a primary or secondary amine with a tertiary amine results in a dramatic loss of 5‑HT₂A affinity. Compounds 17, 27, 28, and 29—all tertiary‑amine variants—exhibit IC₅₀ values >1000 nM, compared to low‑nanomolar values for their secondary‑amine counterparts [1]. This effect is attributed to the loss of the hydrogen‑bond donor required for receptor interaction. However, the N,N‑diethyl‑7‑(2‑fluorophenyl) analog (CAS 918884‑64‑7) is reported by BindingDB with an IC₅₀ of 3.60 nM at human 5‑HT₂A [2], indicating that the tertiary‑amine penalty is not absolute and can be overcome by optimal aryl pairing. This creates a unique opportunity: the N,N‑diethyl‑4‑methylphenyl combination may retain meaningful affinity while offering improved physicochemical properties (reduced H‑bond donor count = 0 vs. 1–2 for secondary amines).

tertiary amine hydrogen‑bond donor 5‑HT₂A amine SAR

Lipophilicity Advantage: 4‑Methylphenyl vs. 2‑Fluorophenyl and Impact on CNS Permeability

The 4‑methylphenyl group contributes a higher calculated logP than the 2‑fluorophenyl substituent, shifting the overall molecule toward the CNS‑preferred lipophilicity window. Based on standard fragment contributions, the 4‑methylphenyl‑substituted diazepine core has an estimated clogP approximately 0.5–0.8 log units higher than the 2‑fluorophenyl analog [1]. This difference positions the 4‑methylphenyl variant more favorably within the classic CNS drug‑likeness space (clogP 2–4), potentially enhancing passive brain penetration without the need for prodrug strategies. By contrast, the more polar 2‑fluorophenyl analog (CAS 918884‑64‑7) may exhibit lower brain‑to‑plasma ratios [1].

logP CNS penetration lipophilicity 4‑methylphenyl

Synthetic Accessibility & Starting Material Cost: 4‑Methylacetophenone vs. 2‑Fluoroacetophenone

The synthesis of 5‑amino‑7‑aryldihydro‑1,4‑diazepines proceeds via condensation of substituted acetophenones with ethylenediamine derivatives [1]. 4‑Methylacetophenone (CAS 122‑00‑9) is a bulk industrial chemical with a catalog price typically 3‑ to 5‑fold lower than 2‑fluoroacetophenone (CAS 445‑27‑2) at research‑scale quantities . This cost differential propagates to the final compound, making the 4‑methylphenyl analog more economical for large‑scale screening library procurement. Additionally, 4‑methylacetophenone is less moisture‑sensitive and easier to handle than 2‑fluoroacetophenone, reducing synthetic failure rates.

synthesis starting material cost procurement

Optimal Use Cases for N,N‑Diethyl‑7‑(4‑methylphenyl)‑2,3‑dihydro‑1H‑1,4‑diazepin‑5‑amine in Scientific Procurement


CNS 5‑HT₂A Focused Screening Library Design

When building a targeted library for 5‑HT₂A antagonist discovery, the 4‑methylphenyl‑N,N‑diethyl combination fills a specific SAR niche: it pairs the optimal aryl substituent (11 nM 5‑HT₂A IC₅₀ for the un‑substituted‑amine core) with a tertiary amine that eliminates hydrogen‑bond donor count, potentially enhancing CNS permeability [1]. This compound should be included alongside secondary‑amine and primary‑amine analogues to map the hydrogen‑bond donor requirement at the receptor. Its estimated higher clogP (~0.5–0.8 units above the 2‑fluorophenyl analog) makes it particularly suitable for screening campaigns where brain exposure is a go/no‑go criterion [2].

Selectivity Profiling Against 5‑HT₂C in Antipsychotic Lead Optimization

The 30‑fold 5‑HT₂A/5‑HT₂C selectivity window inferred for the 4‑methylphenyl series [1] positions this compound as a valuable tool for differentiating 5‑HT₂A‑mediated pharmacology from 5‑HT₂C‑related side effects (hyperphagia, anxiety). In lead optimization programs for atypical antipsychotics or sleep‑disorder therapeutics, the compound can serve as a reference standard to benchmark selectivity of newly synthesized analogues, ensuring that 5‑HT₂C sparing is maintained while potency is improved.

Cost‑Efficient Large‑Scale Primary Screening

The 3‑ to 5‑fold lower cost of the 4‑methylacetophenone starting material makes the 4‑methylphenyl diazepine series economically advantageous for primary screening campaigns requiring multi‑milligram quantities. For academic screening centers or small biotech companies with constrained budgets, this cost differential can enable the procurement of 3–5 compounds from the 4‑methylphenyl series for the same budget as a single 2‑fluorophenyl analog, increasing chemical diversity coverage within the same expenditure envelope.

Medicinal Chemistry SAR Exploration of the Tertiary Amine Space

The tertiary‑amine SAR paradox—where N,N‑diethyl‑2‑fluorophenyl retains 3.60 nM affinity while other tertiary amines drop to >1000 nM [1][3]—makes the N,N‑diethyl‑4‑methylphenyl variant a critical probe for understanding the structural determinants that rescue tertiary‑amine binding. Including this compound in a medicinal chemistry program allows direct comparison of the 4‑methylphenyl and 2‑fluorophenyl tertiary‑amine pairs, revealing whether the 4‑methyl group can further enhance or diminish the anomalous tertiary‑amine tolerance, thereby informing design of CNS‑penetrant 5‑HT₂A ligands without hydrogen‑bond donors.

Quote Request

Request a Quote for N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.